

3-Methoxy-5-(trifluoromethyl)phenylboronic acid

physical properties

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Compound of Interest

Compound Name: 3-Methoxy-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B1387929

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An In-Depth Technical Guide to the Physicochemical Properties of **3-Methoxy-5-(trifluoromethyl)phenylboronic Acid**

Introduction

3-Methoxy-5-(trifluoromethyl)phenylboronic acid, identified by CAS No. 871332-97-7, is a highly functionalized arylboronic acid that has emerged as a critical building block in modern organic synthesis.^{[1][2]} Its unique electronic properties, imparted by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, make it a versatile reagent. This guide provides a comprehensive overview of its core physical properties, validated analytical methodologies for its characterization, and critical insights into its handling and application, tailored for researchers and professionals in drug development and materials science. The compound is particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in the synthesis of complex molecules for pharmaceuticals and agrochemicals.^[1]

Core Physicochemical Properties

The reliable application of any reagent begins with a thorough understanding of its fundamental physical and chemical characteristics. The properties of **3-Methoxy-5-(trifluoromethyl)phenylboronic acid** are summarized below.

Property	Value	Source(s)
CAS Number	871332-97-7	[1][2][3][4]
Molecular Formula	C ₈ H ₈ BF ₃ O ₃	[1][2][3]
Molecular Weight	219.95 g/mol	[1][3]
Appearance	White to off-white crystalline powder	[1][2][3][5]
Melting Point	157 - 162 °C	[2][5]
Solubility	Exhibits excellent solubility in organic solvents	[1]
Purity (Typical)	≥96.0% (HPLC)	[2][5]

Experimental Characterization and Protocols

To ensure the quality and consistency of experimental outcomes, rigorous characterization of the starting material is paramount. The following sections detail validated protocols for determining the key physical properties of **3-Methoxy-5-(trifluoromethyl)phenylboronic acid**.

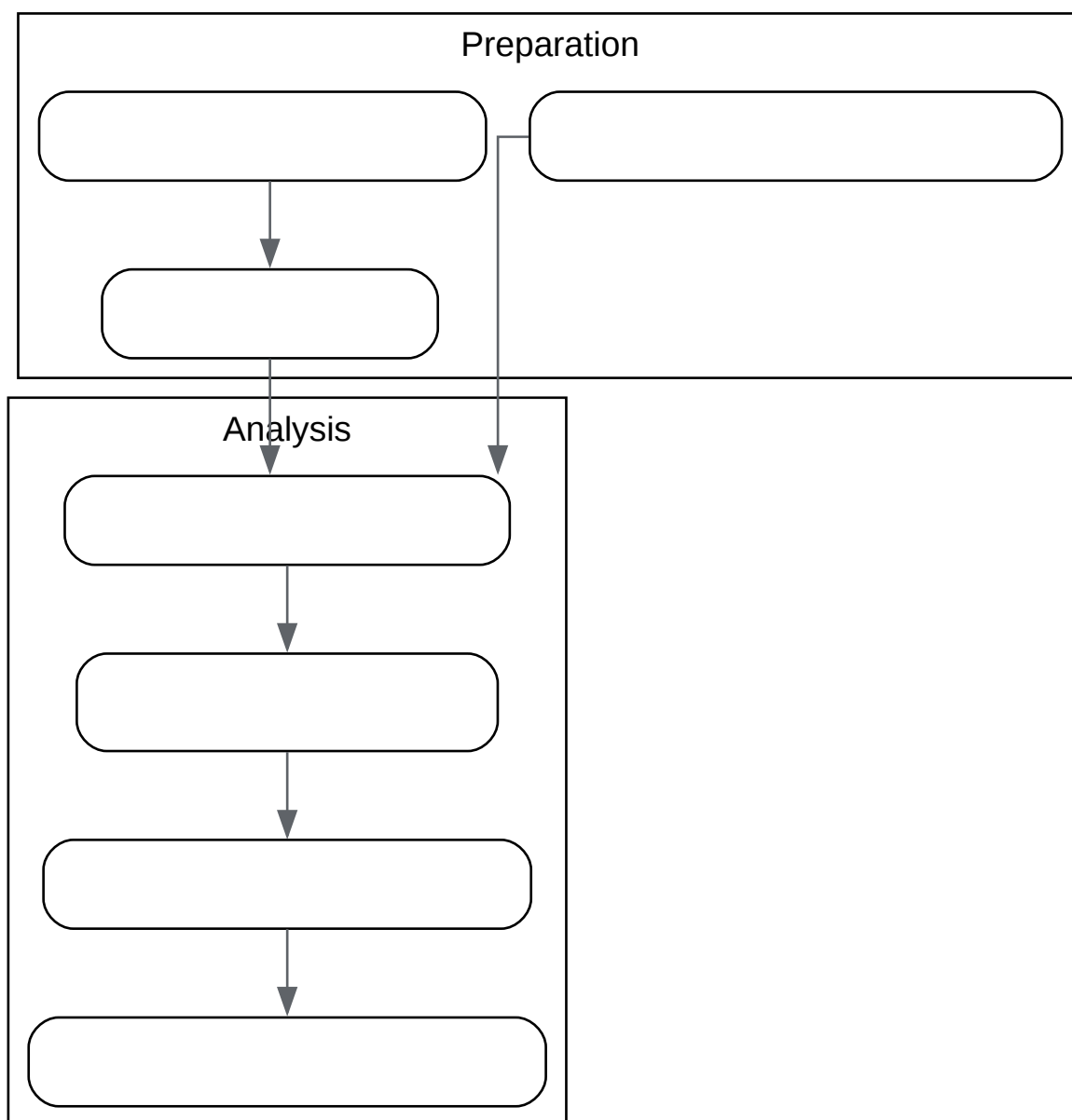
Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: Differential Scanning Calorimetry (DSC) is a highly precise thermal analysis technique for determining a substance's melting point (T_m).^[6] It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program.^[7] The melting process is an endothermic event, resulting in a distinct peak on the DSC thermogram, the onset of which provides an accurate melting point.^{[7][8]} This method is superior to traditional capillary methods for its accuracy and ability to quantify the enthalpy of fusion.^{[9][10]}

Step-by-Step Protocol:

- **Sample Preparation:** Accurately weigh 2-5 mg of **3-Methoxy-5-(trifluoromethyl)phenylboronic acid** into a clean aluminum DSC pan.

- Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell. The instrument will heat both pans at the same rate, measuring any temperature difference that arises from the sample absorbing or releasing heat.[\[8\]](#)
- Thermal Program:
 - Equilibrate the cell at 25 °C.
 - Ramp the temperature from 25 °C to 200 °C at a controlled rate of 2 °C/min under a nitrogen atmosphere (50 mL/min flow rate).[\[10\]](#) A slow heating rate is crucial for ensuring thermal equilibrium and obtaining a sharp, well-defined melting peak.
- Data Analysis: The resulting thermogram will plot heat flow against temperature. The melting point is determined from the onset temperature of the endothermic peak. The purity can also be estimated from the shape of the peak using the Van't Hoff equation.[\[10\]](#)



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Caption: Workflow for Melting Point Determination using DSC.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

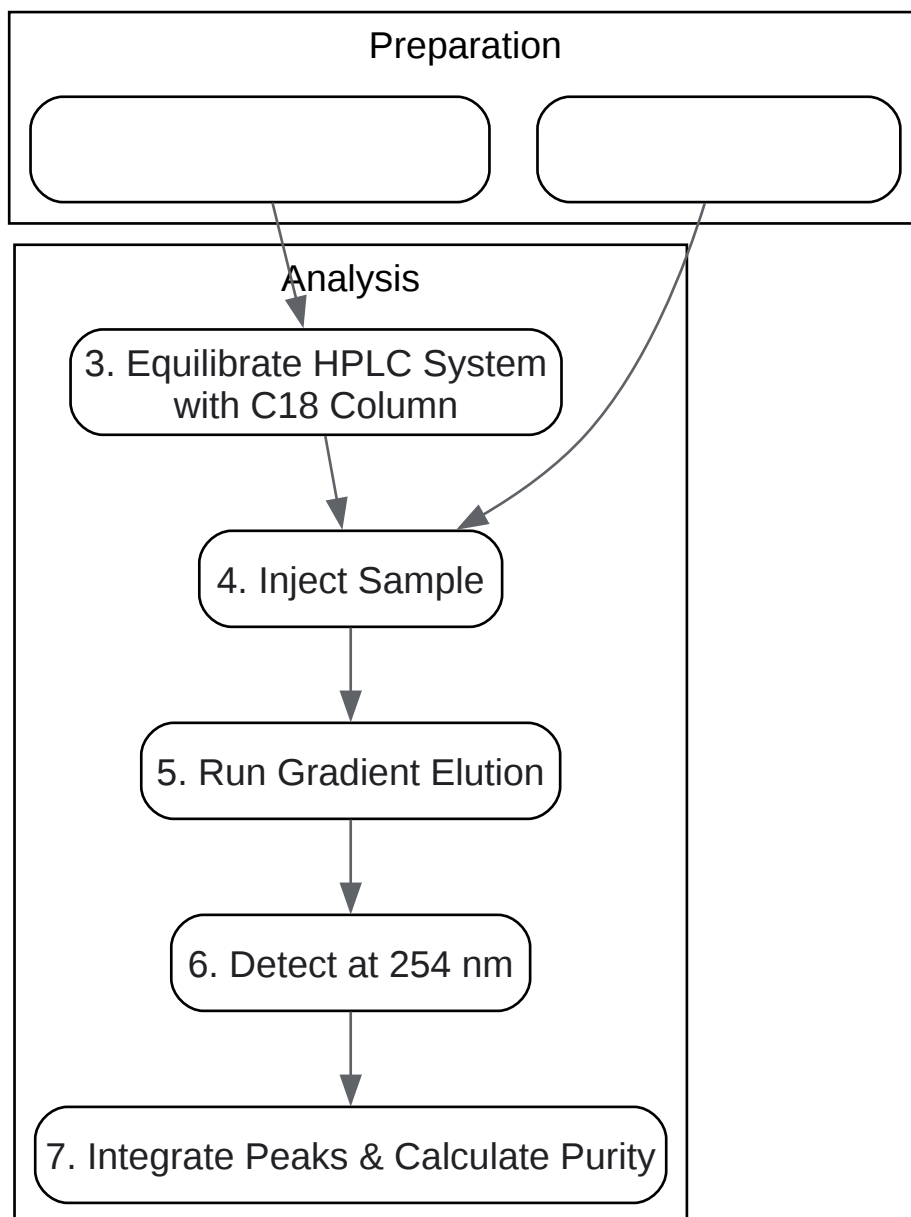
Rationale: High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of non-volatile organic compounds like boronic acids. A reversed-phase method, typically using a C18 stationary phase, is effective for separating the target compound

from potential impurities. Boronic acids can be challenging due to their potential for hydrolysis; therefore, method conditions must be optimized to ensure stability during analysis.[\[11\]](#)

Step-by-Step Protocol:

- System: An Arc™ HPLC System or equivalent is suitable.
- Column: XSelect™ Premier HSS T3 Column (or similar C18 column), 2.5 µm, 4.6 x 100 mm.
- Mobile Phase:
 - A: 0.1% Formic Acid in Water
 - B: 0.1% Formic Acid in Acetonitrile
 - Rationale: Formic acid helps to control the ionization state of the boronic acid, leading to better peak shape and reproducible retention times.
- Sample Preparation: Prepare a stock solution of the boronic acid at 1 mg/mL in acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 5 µL
 - Column Temperature: 30 °C
 - UV Detection: 254 nm
 - Gradient Program:
 - 0-1 min: 5% B
 - 1-8 min: Linear gradient from 5% to 95% B
 - 8-10 min: Hold at 95% B

- 10-10.1 min: Return to 5% B
- 10.1-12 min: Equilibrate at 5% B
- Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all detected peaks.



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Caption: Workflow for Purity Analysis using HPLC.

Stability, Storage, and Safe Handling

Stability: Boronic acids are generally stable but can be susceptible to degradation.

Incompatible materials include strong oxidizing agents and strong bases.[\[12\]](#)[\[13\]](#)

Storage: To ensure long-term stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[\[12\]](#)[\[14\]](#)[\[15\]](#) Some suppliers recommend refrigerated storage.[\[12\]](#)

Safe Handling: **3-Methoxy-5-(trifluoromethyl)phenylboronic acid** is considered hazardous. It causes skin and eye irritation and is harmful if swallowed.[\[12\]](#)[\[16\]](#)

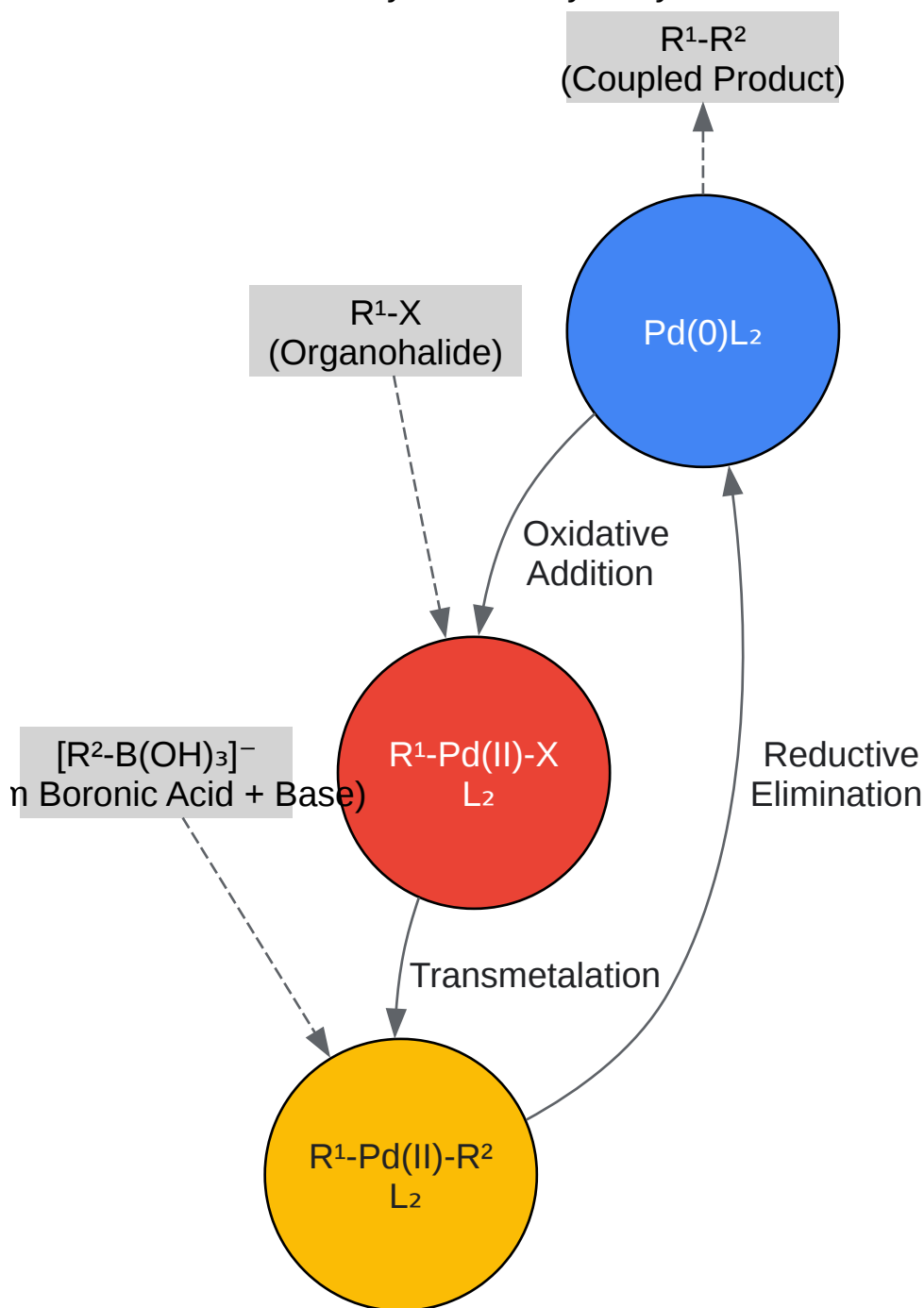
- **Personal Protective Equipment (PPE):** Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[\[12\]](#)[\[16\]](#) Use a NIOSH/MSHA-approved respirator if dust formation is likely.[\[13\]](#)
- **Engineering Controls:** Handle in a well-ventilated area, preferably within a chemical fume hood.[\[14\]](#)[\[15\]](#) Ensure that eyewash stations and safety showers are readily accessible.[\[13\]](#)
- **First Aid:**
 - **Eyes:** Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[\[12\]](#)[\[14\]](#)
 - **Skin:** Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice.[\[12\]](#)[\[14\]](#)
 - **Inhalation:** Move the person to fresh air. If feeling unwell, call a poison center or doctor.[\[12\]](#)[\[14\]](#)
 - **Ingestion:** Rinse mouth and call a poison center or doctor if you feel unwell.[\[12\]](#)

Application Highlight: The Role in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for synthesizing biaryls, styrenes, and polyolefins, which are common motifs in pharmaceuticals.[\[17\]](#)[\[18\]](#)[\[19\]](#) The

reaction couples an organoboron compound (like **3-Methoxy-5-(trifluoromethyl)phenylboronic acid**) with an organohalide using a palladium catalyst and a base.[19][20] Boronic acids are favored reagents due to their stability, low toxicity, and high functional group tolerance.[17][21] The base is crucial for activating the boronic acid to form a boronate complex, which facilitates the key transmetalation step.[20]

Suzuki-Miyaura Catalytic Cycle



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Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

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